2-(2-Pyrrolidin-1-YL-ethoxy)-benzoic acid hydrochloride is a compound that belongs to the class of benzoic acids, which are characterized by a carboxylic acid group attached to a benzene ring. This specific compound features a pyrrolidine moiety, which is a five-membered nitrogen-containing ring, contributing to its pharmacological properties. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability in pharmaceutical applications.
2-(2-Pyrrolidin-1-YL-ethoxy)-benzoic acid hydrochloride falls under the categories of:
The synthesis of 2-(2-Pyrrolidin-1-YL-ethoxy)-benzoic acid hydrochloride typically involves several steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity during synthesis.
The molecular structure of 2-(2-Pyrrolidin-1-YL-ethoxy)-benzoic acid hydrochloride can be represented by its molecular formula with a molecular weight of approximately 285.77 g/mol.
The structural representation indicates the presence of a hydroxyl group (-OH), an ethoxy group (-OCC), and a pyrrolidine ring attached to the aromatic system.
The compound may participate in various chemical reactions typical for benzoic acid derivatives, including:
Technical details regarding reaction conditions (e.g., temperature, pressure) are essential for understanding the reactivity and pathways involved.
The mechanism of action for 2-(2-Pyrrolidin-1-YL-ethoxy)-benzoic acid hydrochloride involves its interaction with biological targets, potentially including enzymes or receptors. The presence of the pyrrolidine ring may enhance binding affinity due to conformational flexibility, allowing for better interaction with target sites.
Data on specific biological assays and receptor interactions would provide insights into its pharmacodynamics and therapeutic potential.
Relevant data from literature on similar compounds can provide comparative insights into expected behavior in various formulations.
2-(2-Pyrrolidin-1-YL-ethoxy)-benzoic acid hydrochloride has potential applications in:
Research into its efficacy and safety profiles would be necessary to establish its viability as a therapeutic agent. Further studies could explore its role in treating conditions related to pain management or inflammation due to its structural similarities with known analgesics.
The pyrrolidine ring stands as one of the most significant nitrogen-containing heterocycles in contemporary medicinal chemistry, serving as a fundamental structural component in numerous therapeutic agents targeting diverse human diseases. This saturated five-membered ring features prominently in 37 FDA-approved drugs, ranking as the most prevalent five-membered nitrogen heterocycle in pharmacologically active compounds [3] [7]. The exceptional versatility of this scaffold stems from its multifaceted chemical behavior and favorable physicochemical properties. As a cyclic secondary amine, pyrrolidine exhibits robust basicity (pKa ~11.3) that significantly influences molecular interactions with biological targets. This nitrogen atom frequently serves as a critical hydrogen bond acceptor or can be functionalized to create salt bridges, enhancing target binding affinity and improving aqueous solubility through salt formation, as exemplified in 2-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride [3] [9].
The significance of pyrrolidine extends beyond synthetic compounds into the realm of natural products, where it forms the core structure of numerous bioactive alkaloids including nicotine, hygrine, and cuscohygrine. These natural prototypes historically demonstrated the pharmacological potential of pyrrolidine-containing molecules, showcasing diverse activities ranging from neurological effects to antimicrobial properties [3] [7]. The incorporation of pyrrolidine into drug candidates enables precise spatial positioning of pharmacophoric elements through its well-defined stereochemistry. Unlike planar aromatic systems, pyrrolidine's non-planar ring structure provides a three-dimensional framework that allows for optimal vectoring of substituents toward complementary binding sites on biological targets [3] [4].
The saturated nature of the pyrrolidine ring confers distinctive advantages for drug design, primarily through its sp³-hybridized carbon atoms that create a three-dimensional architecture. This characteristic enables more effective pharmacophore space exploration compared to flat aromatic systems, as evidenced by the enhanced target selectivity observed in pyrrolidine-containing drugs [3] [7]. A critical phenomenon contributing to pyrrolidine's versatility is ring pseudorotation, which allows the molecule to adopt multiple low-energy conformations (envelope and half-chair forms) through minimal energy barriers (typically < 5 kcal/mol). This conformational flexibility enables pyrrolidine derivatives to adapt to the geometric constraints of binding pockets, maximizing interactions with therapeutic targets [3] [4].
Table 1: Comparative Physicochemical Properties of Bioactive Heterocycles [3]
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
PSA (Ų) | 0 | 16.464 | 13.964 |
pKBHX | 0 | 2.59 | 0.15 |
DonorHB | 0 | 1.000 | 1.000 |
AcceptHB | 0 | 1.500 | 0.500 |
The physicochemical profile of pyrrolidine demonstrates its superior drug-like characteristics compared to related structures. As illustrated in Table 1, pyrrolidine exhibits a balanced lipophilicity profile (LogP = 0.459) that facilitates membrane permeability while maintaining aqueous solubility (LogS = 0.854). The significant dipole moment (1.411 D) and polar surface area (PSA = 16.464 Ų) contribute to favorable interactions with biological targets and improved solvation properties. Particularly noteworthy is pyrrolidine's enhanced hydrogen-bond basicity (pKBHX = 2.59), substantially higher than pyrrole (0.15), which promotes stronger interactions with hydrogen bond donors in protein binding sites [3] [7]. These properties directly influence the behavior of derivatives like 2-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride, where the pyrrolidine nitrogen contributes significantly to molecular interactions and solubility characteristics.
The stereochemical complexity achievable with pyrrolidine scaffolds represents another critical advantage. With up to four stereogenic centers possible in polysubstituted derivatives, pyrrolidines enable precise spatial control over substituent orientation. This characteristic is particularly valuable for targeting enantioselective proteins, allowing medicinal chemists to optimize binding interactions through stereochemical tuning [3] [9]. The presence of chiral centers also facilitates the development of single-enantiomer drugs with improved selectivity profiles, as demonstrated by GPR40 agonists where the (R,R)-enantiomer exhibited significantly higher potency (0.11 µM) than its (S,S)-counterpart (0.49 µM) [7].
The integration of pyrrolidine into medicinal chemistry traces back to the investigation of naturally occurring alkaloids, but its systematic application in drug design has evolved dramatically over recent decades. Early pyrrolidine-containing therapeutics focused primarily on neurological applications and cardiovascular drugs, exemplified by procyclidine (for Parkinson's disease) and captopril (ACE inhibitor for hypertension) [9]. The structural versatility of pyrrolidine subsequently enabled its expansion into diverse therapeutic categories, including antibacterial agents (anisomycin), antidepressants (rolipram), and anticonvulsants (ethosuximide) [3] [9].
Table 2: Molecular Identity of 2-(2-Pyrrolidin-1-yl-ethoxy)-benzoic Acid Hydrochloride
Property | Specification |
---|---|
Systematic Name | 2-[2-(Pyrrolidin-1-yl)ethoxy]benzoic acid hydrochloride |
Molecular Formula | C₁₃H₁₇NO₃•HCl |
Molecular Weight | 271.74 g/mol |
CAS Registry Number | Not specified in sources |
Other Identifiers | SCHEMBL2189607; CID46736518 (PubChem) |
SMILES | Cl.OC(=O)c1ccccc1OCCN2CCCC2 |
InChI Key | VNLNVQSPFSWNHQ-UHFFFAOYSA-N |
The structural evolution of pyrrolidine derivatives has progressed toward increasing complexity, as demonstrated by compounds like 2-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride. This molecule exemplifies the modern molecular hybridization approach, combining the benzoic acid moiety with a pyrrolidine-containing linker to create novel chemical entities with enhanced properties. Contemporary drug discovery continues to leverage pyrrolidine scaffolds in targeted therapies, with recent FDA approvals including pacritinib (JAK2 inhibitor for myelofibrosis) and futibatinib (FGFR inhibitor for cholangiocarcinoma) in 2022 [9]. The ongoing exploration of pyrrolidine derivatives in drug development pipelines confirms the enduring value of this heterocyclic system for addressing diverse therapeutic targets and overcoming challenges associated with flat, aromatic structures that dominate historical compound libraries [3] [7] [9].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2